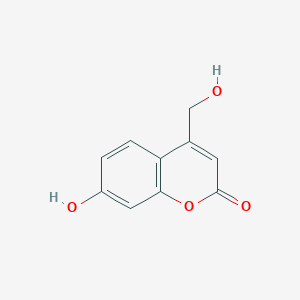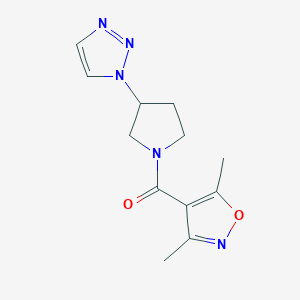
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques and Derivative Formation : The synthesis of dimethyl sulfomycinamate, a product of thiopeptide antibiotics, through a multistep Bohlmann-Rahtz heteroannulation reaction showcases the intricate chemical processes involved in the creation of complex compounds related to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (Bagley et al., 2005).
Molecular Reactions and Structural Modifications : A study on the reaction of dialkyl 2-butynoate with aniline and formaldehyde provides insights into the molecular interactions and structural revisions in compounds with similar structures to the target compound (Srikrishna et al., 2010).
Biological and Pharmacological Activities
Antimicrobial Properties : The synthesis and evaluation of novel derivatives, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, indicate antimicrobial activities. These studies suggest potential applications in designing new therapeutic tools (Hublikar et al., 2019).
Drug-Likeness and Antimicrobial Investigations : Research on dihydropyrrolone conjugates highlights their in vitro antibacterial and antifungal properties, aligning with the drug-likeness properties of related compounds (Pandya et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition in Metals : 1,2,3-Triazole derivatives, including those structurally similar to the target compound, have been studied as corrosion inhibitors for mild steel in acidic media. This underscores the potential industrial applications of these compounds in protecting metals from corrosion (Ma et al., 2017).
Catalysis and Chemical Reactions
- Role in Catalytic Processes : The synthesis and characterization of various complexes, such as Iridium(I) complexes with upper rim functionalized PTA derivatives, demonstrate the catalytic potential of compounds similar in structure to the target compound. These complexes are used in hydrogenation of unsaturated aldehydes and ketones, indicating their significance in catalytic processes (Guerriero et al., 2011).
Wirkmechanismus
Target of Action
It is known that 1,2,3-triazoles, a key structural component of this compound, are capable of binding with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
The 1,2,3-triazole ring is known to interact with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Pharmacokinetics
1,2,3-triazoles are known to be stable towards metabolic degradation and easily form hydrogen bonding which can increase solubility favoring the binding of biomolecular targets
Result of Action
Given the wide range of biological activities associated with 1,2,3-triazoles , it is likely that the compound could have multiple effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-8-11(9(2)19-14-8)12(18)16-5-3-10(7-16)17-6-4-13-15-17/h4,6,10H,3,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOWWPKTZVWJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2759241.png)
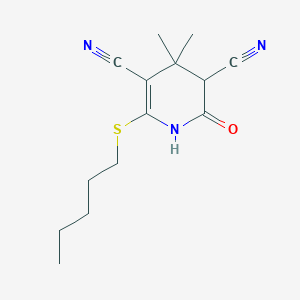
![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2759243.png)

![N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2759248.png)
![N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2759250.png)
![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2759252.png)

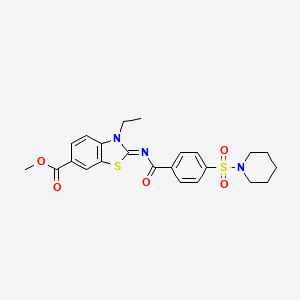
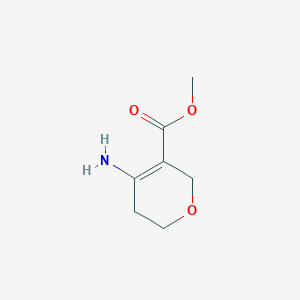
![3-[3-(Phenylmethoxycarbonylamino)propylsulfanyl]propanoic acid](/img/structure/B2759256.png)
![Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B2759258.png)
